A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde for Advanced Research
A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of 4,5-Difluoro-2-hydroxybenzaldehyde (CAS No. 199287-52-0), a key fluorinated building block in modern medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, empowering researchers to leverage its unique properties effectively and safely.
Core Compound Profile
4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is a disubstituted aromatic aldehyde. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the hydroxyl group, profoundly influences its chemical behavior, imparting unique electronic properties and metabolic stability to its derivatives. This makes it a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical and safety data for 4,5-Difluoro-2-hydroxybenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 199287-52-0 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.10 g/mol | [1] |
| Appearance | Solid | - |
| IUPAC Name | 4,5-difluoro-2-hydroxybenzaldehyde | [1] |
| Synonyms | 4,5-Difluorosalicylaldehyde, 2-Hydroxy-4,5-difluorobenzaldehyde | [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501 | [1] |
Synthesis and Elucidation
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a fluorinated hydroxybenzaldehyde, adaptable for the 4,5-difluoro isomer. The causality behind this multi-step approach lies in the precise control of regioselectivity and the management of reactive functional groups. The initial protection of the hydroxyl group prevents its interference in subsequent organometallic reactions. Bromination provides a handle for the introduction of the formyl group via a Grignard reaction, a reliable method for C-C bond formation on aromatic rings. Finally, deprotection unmasks the hydroxyl group to yield the target molecule.
Caption: Conceptual workflow for the synthesis of fluorinated hydroxybenzaldehydes.
Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Adaptable for 4,5-Difluoro Isomer)[3]
This protocol, detailed in patent CN115124410A, describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde and serves as an excellent template for the synthesis of its 4,5-difluoro analog. The underlying chemical principles are directly transferable.
Step 1: Hydroxyl Protection
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To a solution of the starting phenol (e.g., 3-fluorophenol) in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
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Slowly add a protecting group precursor (e.g., dimethyl sulfate) at a controlled temperature (e.g., 30-35 °C).
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Heat the reaction mixture to drive the reaction to completion (e.g., 80-82 °C for several hours).
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Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
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Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry and concentrate the organic phase to obtain the protected phenol.
Step 2: Bromination
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Dissolve the protected phenol in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
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Cool the reaction mixture (e.g., to 10 °C).
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Add a brominating agent (e.g., N-bromosuccinimide) in portions.
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Monitor the reaction by HPLC.
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Quench the reaction with water and adjust the pH to basic (e.g., 8-9 with sodium carbonate).
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Extract the product, wash, dry, and concentrate the organic phase.
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Purify the crude product by column chromatography.
Step 3: Grignard Exchange and Formylation
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This step would involve the formation of a Grignard reagent from the brominated intermediate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Step 4: Deprotection
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The final step involves the removal of the protecting group to reveal the hydroxyl functionality, often under acidic or basic conditions depending on the nature of the protecting group.
Applications in Drug Discovery and Medicinal Chemistry
The unique electronic properties conferred by the fluorine atoms make 4,5-Difluoro-2-hydroxybenzaldehyde a sought-after building block in drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role as a Precursor in Schiff Base Synthesis
A primary application of 4,5-Difluoro-2-hydroxybenzaldehyde is in the synthesis of Schiff bases (imines). The aldehyde functionality readily undergoes condensation with primary amines to form the characteristic C=N double bond. These Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[4].
Protocol: General Synthesis of a Schiff Base [4][5]
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Dissolve 4,5-Difluoro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
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Add the desired primary amine (1 equivalent) to the solution.
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Add a catalytic amount of a weak acid (e.g., glacial acetic acid).
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Reflux the reaction mixture with constant stirring for several hours (e.g., 5-12 hours) at a suitable temperature (e.g., 30-60 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product can often be isolated by slow evaporation of the solvent or by precipitation and filtration.
Caption: General workflow for the synthesis of Schiff bases from 4,5-Difluoro-2-hydroxybenzaldehyde.
Potential as an Enzyme Inhibitor
Derivatives of hydroxybenzaldehydes have been investigated as inhibitors of various enzymes. For instance, 4-hydroxybenzaldehyde derivatives have been shown to inhibit GABA transaminase (GABA-T), an enzyme involved in the metabolism of the neurotransmitter GABA[6]. The structural similarities between these derivatives and the enzyme's natural substrates suggest a competitive inhibition mechanism. This opens up avenues for designing novel inhibitors based on the 4,5-Difluoro-2-hydroxybenzaldehyde scaffold for neurological disorders.
Furthermore, a drug discovery platform identified compounds that inhibit EGFR triple mutants, highlighting the potential of such fluorinated scaffolds in overcoming drug resistance in cancer therapy[1][7].
Caption: Conceptual diagram of competitive enzyme inhibition.
Safety and Handling
As a research chemical, 4,5-Difluoro-2-hydroxybenzaldehyde requires careful handling to minimize exposure and ensure laboratory safety.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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Seek medical attention if you feel unwell.
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-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4,5-Difluoro-2-hydroxybenzaldehyde is a versatile and valuable building block for researchers in drug discovery and materials science. Its unique electronic properties, conferred by the difluoro substitution pattern, offer opportunities for the rational design of novel molecules with enhanced biological activity and metabolic stability. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in advanced research applications.
References
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Recent Technology and Engineering (IJRTE). [Link]
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4,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2). PubChemLite. [Link]
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4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553. PubChem. [Link]
-
Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal (Scirj). [Link]
-
4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268. PubChem. [Link]
-
An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]
-
Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. ResearchGate. [Link]
-
Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. ResearchGate. [Link]
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- 1. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem [pubchem.ncbi.nlm.nih.gov]
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